
2-(3-Aminopiperidin-1-yl)-1-(2-chlorophenyl)ethan-1-one
Vue d'ensemble
Description
2-(3-Aminopiperidin-1-yl)-1-(2-chlorophenyl)ethan-1-one, also known as 2-AP1CPE, is a synthetic compound that has a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including those related to drug development, pharmacology, and biochemistry. This compound has been studied extensively in recent years, and its various properties have been explored in detail.
Applications De Recherche Scientifique
Environmental Impact and Toxicity Studies
Endocrine Disruptors and Mitochondrial Function : Studies have highlighted the endocrine-disrupting properties of certain chlorinated compounds, such as DDT and DDE, focusing on their impact on reproductive and immune systems, as well as their action on mitochondrial function and apoptosis pathways (Burgos-Aceves et al., 2021).
Occupational Exposure and Health Effects : Research into chlorinated aliphatic solvents has shown associations with adverse health effects, including central nervous system, reproductive, liver, and kidney toxicity, as well as carcinogenicity, emphasizing the need for further prospective biomarker studies (Ruder, 2006).
Bioremediation of Contaminated Soils : Investigations into the biodegradation of DDT in soils highlight the potential of certain bacteria and fungi to significantly reduce soil concentrations of such contaminants, suggesting approaches for the bioremediation of DDT-contaminated soils (Foght et al., 2001).
Exposure to DDT in Tropical and Northern Regions : A comparative assessment of DDT exposure among populations in the tropics and indigenous populations in the Arctic has underscored the significance of nonoccupational inhalation exposure from indoor residual spraying as a relevant pathway (Ritter et al., 2010).
Pharmacological and Chemical Properties
Neurokinin-3 Receptor Antagonists : A review on neurokinin-3 (NK-3) receptor antagonists addresses recent advances in this area, with a focus on their potential therapeutic applications in pain/inflammation and possibly in pulmonary and gastrointestinal diseases (Giardina et al., 2000).
Chlorogenic Acid (CGA) Pharmacology : The pharmacological effects of Chlorogenic Acid (CGA), including its antioxidant, anti-inflammatory, and neuroprotective activities, have been reviewed, highlighting its potential in modulating lipid and glucose metabolism (Naveed et al., 2018).
Propriétés
IUPAC Name |
2-(3-aminopiperidin-1-yl)-1-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-6-2-1-5-11(12)13(17)9-16-7-3-4-10(15)8-16/h1-2,5-6,10H,3-4,7-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMAHZQVVODRGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopiperidin-1-yl)-1-(2-chlorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







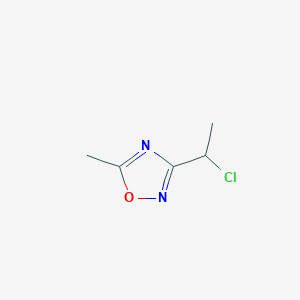
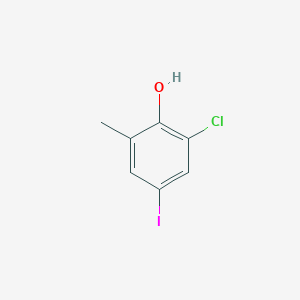



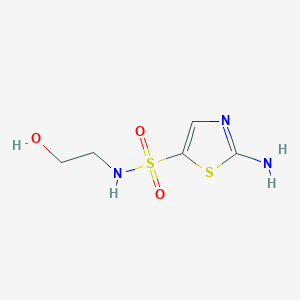
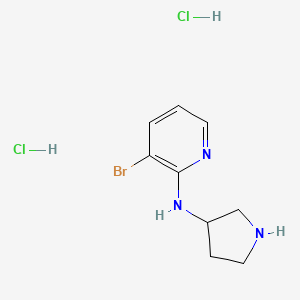
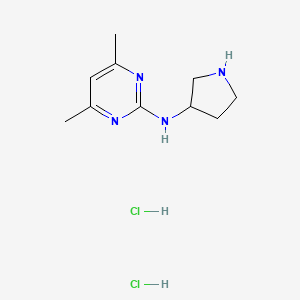

![4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1489983.png)